molecular formula C17H25Cl2NO B312317 N-(3,4-dichlorophenyl)undecanamide

N-(3,4-dichlorophenyl)undecanamide

カタログ番号: B312317
分子量: 330.3 g/mol
InChIキー: BCLXIHFGTJFMOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-Dichlorophenyl)undecanamide is a synthetic amide derivative characterized by an undecanamide chain (11-carbon aliphatic backbone) linked to a 3,4-dichlorophenyl moiety. The 3,4-dichlorophenyl group is a common pharmacophore in medicinal chemistry, known for enhancing lipophilicity and influencing receptor binding due to its electron-withdrawing properties.

特性

分子式

C17H25Cl2NO

分子量

330.3 g/mol

IUPAC名

N-(3,4-dichlorophenyl)undecanamide

InChI

InChI=1S/C17H25Cl2NO/c1-2-3-4-5-6-7-8-9-10-17(21)20-14-11-12-15(18)16(19)13-14/h11-13H,2-10H2,1H3,(H,20,21)

InChIキー

BCLXIHFGTJFMOG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl

正規SMILES

CCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl

製品の起源

United States

類似化合物との比較

Structural Analogues and Substituent Effects

The 3,4-dichlorophenyl group is a critical structural feature in several pharmacologically active compounds. Key analogs include:

Compound Name Substituents/Backbone Molecular Weight (g/mol) Key Functional Groups
N-(3,4-Dichlorophenyl)undecanamide Undecanamide chain ~371.3 Amide, aliphatic chain
BD 1008 Ethylamine-pyrrolidinyl dihydrobromide ~524.2 Dihydrobromide salt, pyrrolidine
BD 1047 Ethylamine-dimethylamino dihydrobromide ~482.2 Dihydrobromide salt, dimethylamine
(E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide (1f) Acrylamide backbone ~485.2 Trifluoromethyl, acrylamide
Linuron Metabolites (e.g., N-(3,4-dichlorophenyl)-N´-methylurea) Urea backbone ~235.1 Urea, methyl group

Structural Insights :

  • Backbone Variability : Unlike BD 1008/1047 (sigma receptor ligands with ethylamine salts) , N-(3,4-dichlorophenyl)undecanamide features a long aliphatic chain, likely enhancing membrane permeability and altering pharmacokinetics.
  • Urea-based metabolites () exhibit distinct hydrogen-bonding capabilities, influencing metabolic stability and environmental persistence .
Antitumor Activity

Compound 1f and related 3,4-dichlorophenyl acrylamides demonstrated significant in vitro antitumor activity against gastric cancer cells (AGS and BGC-823) via MTT assays, with IC₅₀ values in the low micromolar range. The trifluoromethyl and dichlorophenyl groups synergistically enhance cytotoxicity, likely through apoptosis induction .

Receptor Binding Profiles

BD 1008 and BD 1047 are sigma-1 receptor antagonists with high affinity (Ki < 10 nM). Their ethylamine-pyrrolidinyl/dimethylamino groups facilitate ionic interactions with receptor sites, unlike the neutral undecanamide chain, which may limit sigma receptor engagement .

Metabolic and Environmental Impact

Linuron metabolites, such as N-(3,4-dichlorophenyl)-N´-methylurea, exhibit environmental persistence due to urea stability. Their high purity (>99.5%) suggests efficient synthetic routes, whereas undecanamide derivatives may require more complex purification steps .

Yields and Purity
  • Indazole derivatives () showed variable yields (27–84%), influenced by heterocyclic complexity (e.g., quinazoline vs. pyrimidine) .
  • Linuron metabolites achieved >99.5% purity via industrial synthesis (Hoëchst AG), highlighting scalability advantages over research-grade amides .
Spectroscopic Characterization

NMR data for indazole analogs () revealed distinct δ values for aromatic protons (7.2–8.5 ppm) and carbons (110–150 ppm), consistent with electron-withdrawing effects from chlorine atoms. The undecanamide’s aliphatic chain would display characteristic signals at δ 1.2–1.6 ppm (CH₂) and δ 2.1–2.4 ppm (CONH) in $ ^1H $ NMR .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。